

A Comparative Guide to the Efficacy of Acetyl-CoA Carboxylase (ACACA) Inhibitors

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Compound of Interest

Compound Name: AACA

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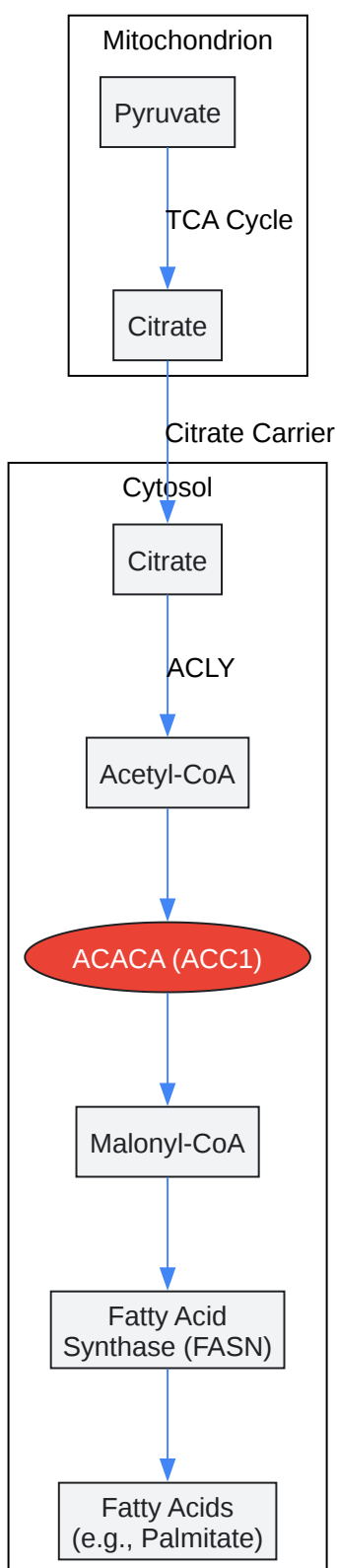
This guide provides a detailed comparison of the efficacy of various Acetyl-CoA Carboxylase (ACACA or ACC) inhibitors, focusing on their performance in preclinical and clinical studies for conditions such as non-alcoholic steatohepatitis (NASH) and cancer. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data, protocols, and pathway visualizations.

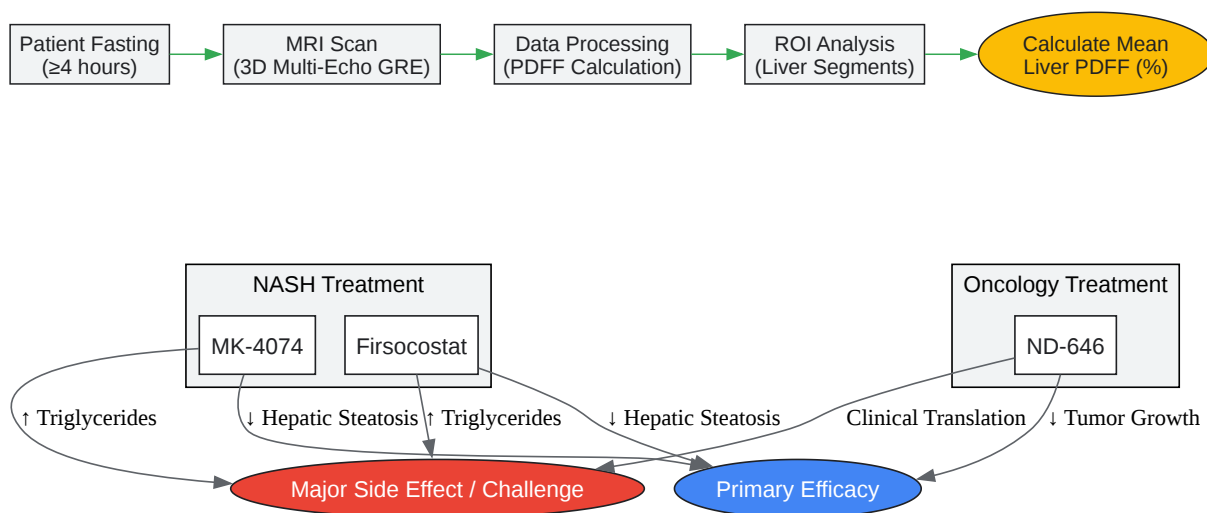
Introduction to Acetyl-CoA Carboxylase (ACACA)

Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid metabolism.^[1] It exists in two main isoforms: ACC1 (ACACA) and ACC2 (ACACB).^[2] ACC1 is found in the cytoplasm and catalyzes the first, rate-limiting step of de novo lipogenesis (DNL), the process of synthesizing new fatty acids.^{[3][4][5][6]} This step involves the conversion of acetyl-CoA to malonyl-CoA.^{[3][4][5][6]} ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT-1).^{[1][2][7]} By inhibiting ACC, therapeutic compounds can simultaneously block the production of new fats and promote their breakdown, making ACC a compelling target for metabolic diseases like NASH and certain cancers that rely on DNL for growth.^{[1][3][8]}

The Role of ACACA in De Novo Lipogenesis

The inhibition of ACACA is central to reducing the synthesis of fatty acids. The following diagram illustrates the pivotal position of ACACA in the DNL pathway.





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